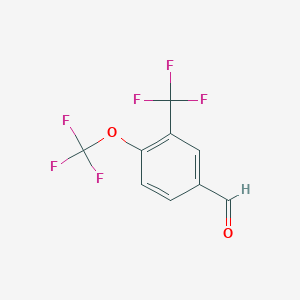
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H4F6O2 It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
This can be achieved through various reaction conditions, including the use of trifluoromethylating agents and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired product in its pure form .
化学反応の分析
Types of Reactions
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .
科学的研究の応用
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the trifluoromethyl group.
Uniqueness
This dual substitution pattern can enhance its reactivity and make it a valuable compound in various research and industrial applications .
生物活性
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. The incorporation of trifluoromethyl and trifluoromethoxy groups can significantly influence the compound's interaction with biological targets, enhancing its pharmacological profiles.
- Molecular Formula : C9H5F6O
- Molecular Weight : 236.13 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, studies have shown that the presence of trifluoromethyl groups can increase the potency of inhibitors targeting cancer cell proliferation pathways. A specific study demonstrated that derivatives of benzaldehyde with trifluoromethyl substituents showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Trifluoromethoxy groups have been associated with the inhibition of pro-inflammatory cytokines. In vitro assays demonstrated that related compounds could inhibit the activation of NF-kB, a key regulator in inflammatory responses, indicating that this compound might modulate inflammatory pathways effectively .
Antimicrobial Properties
Preliminary studies have shown that fluorinated compounds often exhibit enhanced antimicrobial activity. The unique electronic properties imparted by the trifluoro groups may enhance membrane permeability or disrupt bacterial cell wall synthesis. In particular, the compound has been evaluated against several bacterial strains, showing promising results in inhibiting growth .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, contributing to its anticancer and anti-inflammatory effects.
Case Studies and Research Findings
- Anticancer Efficacy Study :
- Inflammation Model :
Comparative Analysis
特性
分子式 |
C9H4F6O2 |
|---|---|
分子量 |
258.12 g/mol |
IUPAC名 |
4-(trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-4H |
InChIキー |
CQSNBCVXHUNULL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















